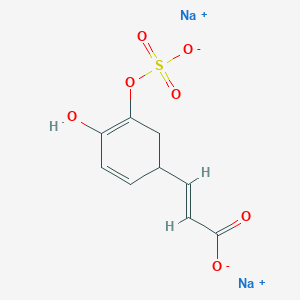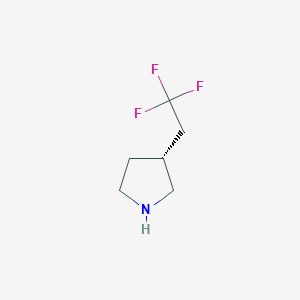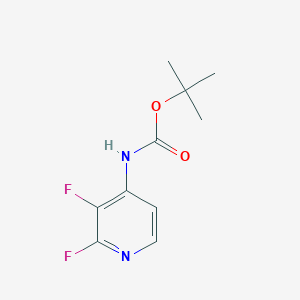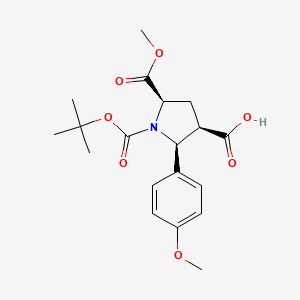
4-Bromo-3-chloro-2-methylbenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The final step involves the introduction of the thiol group (-SH) through a nucleophilic substitution reaction using a suitable thiolating agent like thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production of 4-Bromo-3-chloro-2-methylbenzenethiol often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances yield and purity while minimizing by-products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-methylbenzenethiol typically involves multi-step processes starting from simpler aromatic compounds. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes successive halogenation and thiolation.
-
Halogenation:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom.
Chlorination: The brominated benzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-chloro-2-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced to remove halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, I2, or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium thiolate (NaS-) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Sulfonic acids or disulfides.
Reduction: Dehalogenated benzene derivatives.
Substitution: Benzene derivatives with new functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
4-Bromo-3-chloro-2-methylbenzenethiol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-chloro-2-methylbenzenethiol largely depends on its thiol group, which can form covalent bonds with various biomolecules. This reactivity allows it to:
Inhibit enzymes: by binding to active site cysteine residues.
Modify proteins: through thiol-disulfide exchange reactions.
Disrupt cellular processes: by altering redox states and signaling pathways.
Comparación Con Compuestos Similares
- 4-Bromo-2-chlorobenzenethiol
- 3-Bromo-4-chloro-2-methylbenzenethiol
- 4-Bromo-3-chlorobenzenethiol
Comparison: 4-Bromo-3-chloro-2-methylbenzenethiol is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C7H6BrClS |
|---|---|
Peso molecular |
237.55 g/mol |
Nombre IUPAC |
4-bromo-3-chloro-2-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrClS/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 |
Clave InChI |
ZCQRFKLYECFOPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Cl)Br)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


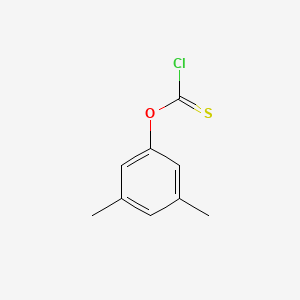

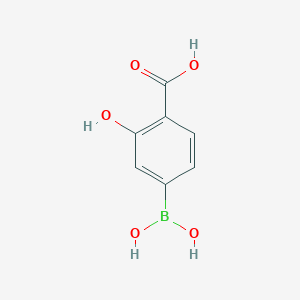

![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
